(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr

Catalog No.
S831639
CAS No.
1189172-05-1
M.F
C27H36N2O4Si
M. Wt
480.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyld...

CAS Number

1189172-05-1

Product Name

(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr

IUPAC Name

methyl (3S,4R)-1-benzyl-4-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate

Molecular Formula

C27H36N2O4Si

Molecular Weight

480.7 g/mol

InChI

InChI=1S/C27H36N2O4Si/c1-27(2,3)34(5,6)32-18-21-13-24-25(33-21)12-20(14-28-24)22-16-29(17-23(22)26(30)31-4)15-19-10-8-7-9-11-19/h7-14,22-23H,15-18H2,1-6H3/t22-,23+/m0/s1

InChI Key

WACXTLNTNYCVSK-XZOQPEGZSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)[C@@H]3CN(C[C@H]3C(=O)OC)CC4=CC=CC=C4

(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate is a complex organic compound with the empirical formula C27H36N2O4Si and a molecular weight of 480.67 g/mol. This compound features several distinctive structural components, including a pyrrolidine ring and a furo[3,2-b]pyridine moiety, along with a tert-butyldimethylsilyl protecting group. The presence of chirality at specific carbon centers indicates that it can exist in multiple enantiomeric forms, which is significant for its biological activity and pharmacological applications .

  • There is no information available regarding a potential mechanism of action in biological systems.
  • Due to the lack of data, specific safety concerns or hazards associated with this compound cannot be determined.

Future Research Directions

  • If this compound is commercially available, safety data sheets (SDS) might be accessible from the supplier, providing information on hazards and handling precautions.
  • Scientific literature databases could be revisited periodically for any publications mentioning this specific compound.

Further Reading

  • This citation awaits proper data on the specific publication about Furo[3,2-b]pyridines.

The chemical reactivity of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate can be explored through various reactions typical of pyrrolidine derivatives. These may include:

  • Nucleophilic substitutions: The presence of functional groups allows for nucleophilic attack, leading to the formation of new bonds.
  • Deprotection reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions, revealing hydroxymethyl functionalities.
  • Cyclization reactions: The compound may undergo cyclization to form more complex ring structures under specific conditions.

Preliminary studies suggest that (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate exhibits significant biological activity. Compounds with similar structures have been investigated for their potential as:

  • Anticancer agents: Due to the furo-pyridine core structure, which has shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial properties: The unique combination of functional groups may enhance its ability to combat various pathogens.

The synthesis of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate typically involves multiple synthetic steps:

  • Formation of the pyrrolidine ring: Starting from appropriate precursors to create the pyrrolidine backbone.
  • Introduction of the furo[3,2-b]pyridine moiety: This can be achieved through condensation reactions or cyclization methods.
  • Protection of hydroxymethyl groups: Using tert-butyldimethylsilyl chloride in the presence of a base to protect sensitive functional groups during further reactions.
  • Final methylation: To achieve the desired methyl ester functionality at the carboxylic acid position.

(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate has potential applications in various fields, including:

  • Medicinal chemistry: As a lead compound for drug development targeting specific diseases.
  • Pharmaceutical formulations: Due to its stability and solubility characteristics imparted by the tert-butyldimethylsilyl group.

Interaction studies are crucial for understanding how (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate interacts with biological targets. These studies often involve:

  • Binding affinity assays: To determine how effectively the compound binds to specific receptors or enzymes.
  • Cellular uptake studies: To assess how well the compound penetrates cellular membranes and its subsequent biological effects.

Similar Compounds

Several compounds share structural features with (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate. These include:

Compound NameStructural FeaturesUnique Aspects
Hydroxymethyl pyrrolidinesPyrrolidine ring with hydroxymethyl groupsPotential β3 adrenergic activity
Furo-pyridine derivativesFuro-pyridine core structureAnticancer properties
Tert-butyl estersTert-butyl protecting groupsStability and solubility benefits

The uniqueness of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate lies in its specific stereochemistry and combination of functional groups that may enhance its biological activity compared to other similar compounds.

Wikipedia

Methyl (3S,4R)-1-benzyl-4-[2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate

Dates

Modify: 2023-08-16

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